molecular formula C13H20S2 B14681942 Benzene, [2,2-bis(ethylthio)propyl]- CAS No. 36306-32-8

Benzene, [2,2-bis(ethylthio)propyl]-

Cat. No.: B14681942
CAS No.: 36306-32-8
M. Wt: 240.4 g/mol
InChI Key: UYVRIMXSOWRTSP-UHFFFAOYSA-N
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Description

Benzene, [2,2-bis(ethylthio)propyl]- is an organic compound with the molecular formula C13H20S2 It is a derivative of benzene, where the benzene ring is substituted with a [2,2-bis(ethylthio)propyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [2,2-bis(ethylthio)propyl]- typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2,2-bis(ethylthio)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: On an industrial scale, the production of Benzene, [2,2-bis(ethylthio)propyl]- follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzene, [2,2-bis(ethylthio)propyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, [2,2-bis(ethylthio)propyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, [2,2-bis(ethylthio)propyl]- involves its interaction with molecular targets through its functional groups. The [2,2-bis(ethylthio)propyl] group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Benzene, [2,2-bis(methylthio)propyl]-
  • Benzene, [2,2-bis(phenylthio)propyl]-
  • Benzene, [2,2-bis(ethylthio)butyl]-

Comparison: Benzene, [2,2-bis(ethylthio)propyl]- is unique due to the presence of the [2,2-bis(ethylthio)propyl] group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity. For instance, the ethylthio groups can influence the compound’s lipophilicity and ability to interact with biological membranes, making it distinct from compounds with methylthio or phenylthio groups .

Properties

CAS No.

36306-32-8

Molecular Formula

C13H20S2

Molecular Weight

240.4 g/mol

IUPAC Name

2,2-bis(ethylsulfanyl)propylbenzene

InChI

InChI=1S/C13H20S2/c1-4-14-13(3,15-5-2)11-12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3

InChI Key

UYVRIMXSOWRTSP-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)(CC1=CC=CC=C1)SCC

Origin of Product

United States

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